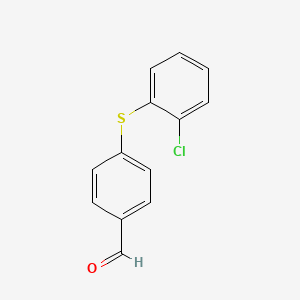
4-(2-Chlorophenylthio)benzaldehyde
Descripción general
Descripción
4-(2-Chlorophenylthio)benzaldehyde, also known as 2-(4-Chlorophenylthio)benzaldehyde, is a chemical compound with the molecular formula C13H9ClOS . It has a molecular weight of 248.73 .
Molecular Structure Analysis
The InChI code for 4-(2-Chlorophenylthio)benzaldehyde is1S/C13H9ClOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-(2-Chlorophenylthio)benzaldehyde is a solid compound . It has a boiling point of 102-104°C at 18.6 hPa and a melting point range of 73.8-75.4°C . The compound is air sensitive .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Oxidation of Alcohols
Benzaldehyde derivatives play a crucial role as intermediates in the oxidation of alcohols to aldehydes, a fundamental transformation in organic synthesis and industrial applications. For instance, sulfated Ti-SBA-15 catalysts enhance the conversion of benzyl alcohol to benzaldehyde, demonstrating the importance of surface acidity and mesoporous materials in catalysis (Rajesh Sharma, K. Soni, A. Dalai, 2012). Such findings could imply that derivatives like "4-(2-Chlorophenylthio)benzaldehyde" may also be relevant in catalytic processes for synthesizing or modifying organic compounds.
Photocatalysis
Research on graphitic carbon nitride (g-C3N4) modified through various post-treatment routes for the photocatalytic conversion of benzyl alcohol to benzaldehyde underlines the potential of metal-free catalysts in green chemistry. The study illustrates how different treatments can significantly enhance the photocatalytic activity, offering an environmentally friendly alternative to traditional oxidation methods (M. J. Lima et al., 2017).
Material Science
- Synthesis of Functional Materials: Benzaldehyde derivatives are used as building blocks in the synthesis of complex organic molecules and materials. For example, the selective synthesis of benzaldehydes via regio-selective formylation introduces a pathway to incorporate isotopic labels into benzaldehyde derivatives. This method has applications in the synthesis of natural products and pharmaceutical drugs, highlighting the versatility of benzaldehyde derivatives in creating functionalized materials (S. B. Boga, A. Alhassan, D. Hesk, 2014).
Advanced Oxidation Processes
- Aerobic Oxidation of Toluene: The development of robust and highly active catalysts for the benzaldehyde evolution reaction from toluene showcases the intersection of material science and chemistry in creating more sustainable industrial processes. By using oxygen vacancy-rich tungsten oxide nanowire networks, researchers achieved high selectivity and yields in the oxidation of toluene to benzaldehyde under visible light, presenting a greener alternative to traditional methods (H. Bai et al., 2016).
Propiedades
IUPAC Name |
4-(2-chlorophenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKHNXYXXWZBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenylthio)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



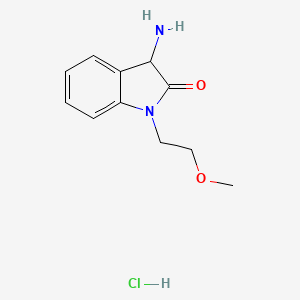
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![1-(3-Methoxybenzyl)-2-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1487419.png)
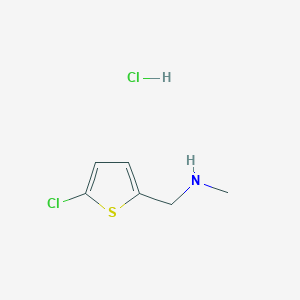
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)
![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)
![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)
![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)
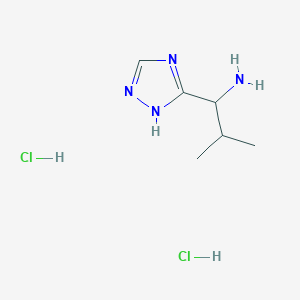
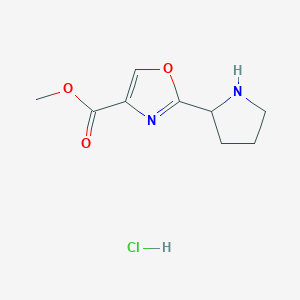
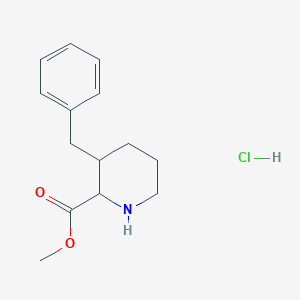
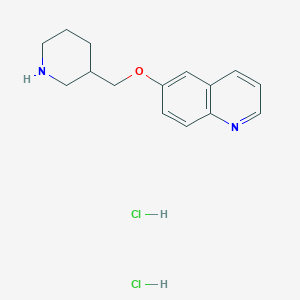
![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)
